4,4-Dimethyloxazolidine-2-thione
Overview
Description
4,4-Dimethyloxazolidine-2-thione is a chemical compound with the CAS Number: 54013-55-7 . It has a molecular weight of 131.2 and its IUPAC name is 4,4-dimethyl-1,3-oxazolidine-2-thione . It is stored in a dry, sealed environment at 2-8°C .
Synthesis Analysis
The synthesis of 4,4-Dimethyloxazolidine-2-thione involves a reaction with aluminum (III) oxide and zinc oxide at 100°C for 2 hours . This process is known as cyclization .
Molecular Structure Analysis
The molecular formula of 4,4-Dimethyloxazolidine-2-thione is C5H9NOS . The InChI key for this compound is VIMMIOUDVZQBAK-UHFFFAOYSA-N .
Chemical Reactions Analysis
4,4-Dimethyloxazolidine-2-thione has been used as an inhibitor for mild steel corrosion in hydrochloric acid . The adsorption of this compound on the mild steel surface is a mixed-type process involving both physisorption and chemisorption .
Physical And Chemical Properties Analysis
4,4-Dimethyloxazolidine-2-thione is a solid substance . The melting point of this compound is 122-124°C .
Scientific Research Applications
Improved Synthesis Processes
4,4-Dimethyloxazolidine-2-thione (DMT) has seen advancements in its synthesis processes. A novel method increased the yield from 40% to 68% with a purity of 99.3%, by condensing 2-amino-2-methylpropanol with carbon disulfide, followed by cyclization in an aqueous NaOH solution (Chen Wei-qing, 2010). Additionally, an improved process for preparing DMT, used as an auxiliary in carbapenem synthesis, was reported (N. Tewari et al., 2007).
Corrosion Inhibition
DMT exhibits significant inhibitory effects on mild steel corrosion in hydrochloric acid and sulfuric acid environments. It acts as a good inhibitor with efficiencies higher than 82% at certain concentrations (A. Musa et al., 2010) and (A. Musa et al., 2009).
Applications in Organic Chemistry
DMT has been utilized in various chemical reactions. For example, it reacts with mercury(II) halide complexes, demonstrating its potential as a ligand in coordination chemistry (F. Devillanova et al., 1986). Additionally, DMT has been employed in the synthesis of layered structures involving heavy alkali metal ions, showcasing its utility in crystal engineering (M. Arca et al., 1998).
Interaction Studies
DMT's interaction with iodine has been studied, providing insights into its behavior as an electron donor. This research can contribute to understanding its potential role in pharmaceutical applications (U. M. Rabie et al., 2011).
Safety And Hazards
4,4-Dimethyloxazolidine-2-thione is classified as a dangerous substance. It has hazard statements H315-H319-H228, which indicate that it causes skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
4,4-dimethyl-1,3-oxazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-5(2)3-7-4(8)6-5/h3H2,1-2H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMMIOUDVZQBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202330 | |
Record name | 2-Oxazolidinethione, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyloxazolidine-2-thione | |
CAS RN |
54013-55-7 | |
Record name | 4,4-Dimethyloxazolidine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54013-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4-Dimethyloxazolidine-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054013557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4-Dimethyloxazolidine-2-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68392 | |
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Record name | 4,4-Dimethyloxazolidine-2-thione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Oxazolidinethione, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethyloxazolidine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4-DIMETHYLOXAZOLIDINE-2-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IQJ8FF300 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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